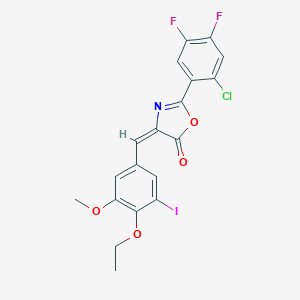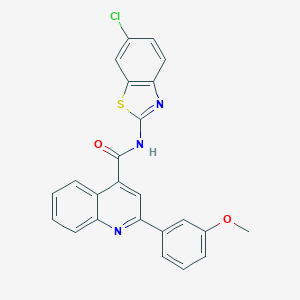![molecular formula C22H24N2O2 B334599 (2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B334599.png)
(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone is a complex organic compound that features a quinoline core substituted with a 5-methyl-2-furyl group and an ethylpiperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with the 5-methyl-2-furyl group through a Friedel-Crafts acylation reaction. The ethylpiperidino group is introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.
Substitution: The ethylpiperidino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, furanones, and substituted piperidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may interact with enzymes, inhibiting their activity. The ethylpiperidino group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-2-furyl)piperidine: Shares the furan and piperidine moieties but lacks the quinoline core.
Quinoline derivatives: Compounds such as chloroquine and quinine, which also feature the quinoline core but have different substituents.
Uniqueness
(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone is unique due to its combination of a quinoline core with both a furan and an ethylpiperidino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2-ethylpiperidin-1-yl)-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C22H24N2O2/c1-3-16-8-6-7-13-24(16)22(25)18-14-20(21-12-11-15(2)26-21)23-19-10-5-4-9-17(18)19/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3 |
InChI Key |
JJOGYSDMPUUQPS-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Chlorobenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334516.png)

![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334520.png)
![2-({2-[4'-(2-{[3-CYANO-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETYL)-[1,1'-BIPHENYL]-4-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE](/img/structure/B334526.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334527.png)
METHANONE](/img/structure/B334528.png)
![methyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B334529.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334532.png)
![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B334533.png)

![Isopropyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334536.png)
![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide](/img/structure/B334537.png)
![Methyl 2-[(phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334538.png)
![Dimethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}terephthalate](/img/structure/B334539.png)
